N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group.
Properties
Molecular Formula |
C13H9ClFN3O |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-17-18-13(19)12-6-1-2-7-16-12/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
YESUNLOGEWVMSQ-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
2-chloro-6-fluorobenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, the presence of the Schiff base moiety allows the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound characterized by the presence of a C=N bond. It is synthesized through the condensation of 2-chloro-6-fluorobenzaldehyde and pyridine-2-carbohydrazide, typically in solvents such as ethanol or methanol under reflux conditions. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies indicate that Schiff bases, including this compound, exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, showcasing the compound's efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Additionally, antifungal properties have been observed with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies involving various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| PA1 (Ovarian carcinoma) | 8–20 |
| PC3 (Prostate carcinoma) | 8–20 |
| DU145 (Prostate carcinoma) | 8–20 |
The mechanism of action appears to involve the interaction with specific enzymes and receptors, potentially leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may inhibit enzyme activity by blocking active sites. The Schiff base structure allows it to participate in various biochemical pathways, enhancing its therapeutic potential.
Study on Antitumor Potential
A significant study evaluated the antitumor potential of this compound against A549 lung carcinoma and C6 glioma cell lines. The findings indicated that the compound exhibits a strong cytotoxic effect, with IC50 values indicating high potency against these cancer types .
Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of derivatives related to this compound. Research demonstrated that certain structural modifications could enhance neuroprotective activity, suggesting that this compound may also offer therapeutic benefits in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
